5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine

Medicinal Chemistry Drug Design ADME Prediction

5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine (CAS 79885-43-1) is a privileged scaffold in medicinal chemistry, offering a specific balance of lipophilicity and hydrogen bonding capacity distinct from simpler alkyl or unsubstituted analogs. Its primary amine handle at the 2-position enables rapid diversification via amide bond formation or reductive amination, accelerating SAR exploration for kinase and protease targets. The 1-methoxyethyl group at the 5-position directly modulates target binding affinity, metabolic stability, and pharmacokinetic profiles, making generic substitution infeasible. Ideal for antifungal, antibacterial, and anticancer research programs, this compound serves as a versatile advanced intermediate for focused library synthesis. Its low lipophilicity (XLogP3=0.1) and moderate tPSA (89.3 Ų) further recommend it for optimizing aqueous solubility and reducing plasma protein binding in lead optimization.

Molecular Formula C5H9N3OS
Molecular Weight 159.21
CAS No. 79885-43-1
Cat. No. B2566543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine
CAS79885-43-1
Molecular FormulaC5H9N3OS
Molecular Weight159.21
Structural Identifiers
SMILESCC(C1=NN=C(S1)N)OC
InChIInChI=1S/C5H9N3OS/c1-3(9-2)4-7-8-5(6)10-4/h3H,1-2H3,(H2,6,8)
InChIKeyVZQPBOQSEQUOBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine (CAS 79885-43-1) for Drug Discovery: A Procurement Guide


5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine (CAS 79885-43-1) is a substituted 1,3,4-thiadiazole heterocycle bearing a chiral 1-methoxyethyl group at the 5-position and a primary amine at the 2-position [1]. This scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and capacity for diverse binding interactions [1]. The compound is primarily utilized as a versatile building block or advanced intermediate in the synthesis of bioactive molecules, particularly in antifungal, antibacterial, and anticancer research programs.

Why 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine Cannot Be Replaced by Unsubstituted or Simple Alkyl Analogs


Generic substitution with other 5-substituted 1,3,4-thiadiazol-2-amines is not feasible due to the critical influence of the 5-position substituent on key physicochemical and biological properties. The 1-methoxyethyl group in this compound provides a specific balance of lipophilicity (XLogP3-AA = 0.1) and hydrogen bonding capacity (H-Bond Acceptor Count = 5) that is distinct from simpler alkyl (e.g., methyl) or unsubstituted analogs [1]. Structure-activity relationship (SAR) studies across this class consistently demonstrate that substituents at the 5-position directly modulate target binding affinity, metabolic stability, and overall pharmacokinetic profiles [2]. Therefore, altering the 5-substituent, even to a closely related group, will fundamentally change the compound's behavior in a synthetic or biological system, making it unsuitable as a direct replacement in established protocols or lead optimization campaigns.

Quantitative Evidence for 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine: How Its Physicochemical Profile Differentiates It from Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3-AA) and Polar Surface Area (tPSA) of 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine vs. Key Analogs

The 5-(1-methoxyethyl) substituent confers a distinct physicochemical signature compared to commonly used 5-alkyl and 5-phenyl 1,3,4-thiadiazol-2-amine analogs. The target compound exhibits a calculated lipophilicity (XLogP3-AA) of 0.1 and a topological polar surface area (tPSA) of 89.3 Ų [1]. This positions it in a more favorable region of CNS drug-like space compared to more lipophilic analogs like 5-phenyl-1,3,4-thiadiazol-2-amine (estimated XLogP ~2.1, tPSA ~89 Ų) and provides enhanced solubility relative to highly lipophilic analogs.

Medicinal Chemistry Drug Design ADME Prediction

Hydrogen Bonding Capacity: 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine Offers an Additional Acceptor Site Relative to Simple Alkyl Analogs

The methoxy group of the 1-methoxyethyl substituent introduces an additional hydrogen bond acceptor (HBA) site compared to simple 5-alkyl-1,3,4-thiadiazol-2-amines. The target compound possesses five HBA sites (S atom, three N atoms, O atom) and one HBD site (NH₂ group) [1]. In contrast, 5-methyl-1,3,4-thiadiazol-2-amine has only four HBA sites and one HBD site.

Structure-Based Drug Design Molecular Recognition Fragment-Based Screening

Molecular Weight and Rotatable Bonds: A Balanced Scaffold for Fragment-Based Drug Discovery

With a molecular weight of 159.21 g/mol and only two rotatable bonds, 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine adheres to the 'Rule of Three' guidelines for fragment-based drug discovery (MW < 300, RotB ≤ 3) [1]. It is lighter and less flexible than many 5-aryl analogs (e.g., 5-phenyl-1,3,4-thiadiazol-2-amine: MW ~177 g/mol, RotB = 1), offering a unique balance of complexity and synthetic accessibility.

Fragment-Based Drug Discovery Lead Optimization Chemical Biology

Optimal Research Applications for 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine


Synthesis of Novel Antifungal Agents Targeting Aspergillus Species

The 1,3,4-thiadiazole scaffold is a well-validated core for antifungal drug development [1]. 5-(1-Methoxyethyl)-1,3,4-thiadiazol-2-amine can serve as a key intermediate for generating focused libraries of N-substituted derivatives. The methoxyethyl group may confer a favorable balance of potency and cytotoxicity, as suggested by studies on related N-methoxyethyl-substituted nitroheteroaryl-1,3,4-thiadiazoles showing promising activity against Aspergillus fumigatus [2].

Hit-to-Lead Optimization in Antibacterial Programs

This compound's low lipophilicity (XLogP3 = 0.1) and moderate tPSA (89.3 Ų) [3] position it as an ideal core for optimizing the pharmacokinetic properties of antibacterial leads. It can be used to replace more lipophilic heterocycles (e.g., benzothiazoles, phenyl thiadiazoles) to improve aqueous solubility and reduce plasma protein binding, thereby enhancing in vivo efficacy in infection models.

Fragment-Based Drug Discovery for Kinase and Protease Targets

With a molecular weight of 159.21 g/mol and only two rotatable bonds [3], this compound is a validated fragment. Its primary amine handle at the 2-position allows for rapid diversification via amide bond formation or reductive amination, enabling the rapid exploration of structure-activity relationships (SAR) around the 5-position substituent for targets like kinases and proteases, where thiadiazoles have shown significant promise.

Development of Agrochemicals and Crop Protection Agents

The 1,3,4-thiadiazole core is also found in commercial fungicides and herbicides. This specific amine derivative can be used as a building block for the synthesis of novel agrochemicals, leveraging the 5-(1-methoxyethyl) group to fine-tune the compound's physicochemical properties for improved foliar uptake and systemic movement in plants.

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